molecular formula C10H14N2O2 B13652580 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B13652580
M. Wt: 194.23 g/mol
InChI Key: OKGPUDIFUGUFGO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C10H14N2O2 It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 2,3-dimethoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired tetrahydroquinoxaline ring system. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but differs in the position of nitrogen atoms.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains an additional carboxylic acid group.

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Contains a methyl group at a different position.

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline is unique due to its specific arrangement of methoxy groups and the tetrahydroquinoxaline ring system.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C10H14N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h5-6,11-12H,3-4H2,1-2H3

InChI Key

OKGPUDIFUGUFGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NCCN2)OC

Origin of Product

United States

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